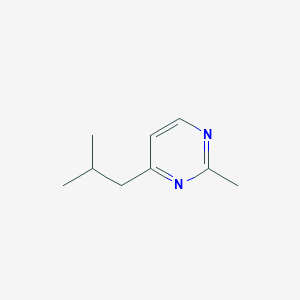
4-Isobutyl-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isobutyl-2-methylpyrimidine is a chemical compound that belongs to the family of pyrimidines. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-Isobutyl-2-methylpyrimidine is not fully understood. However, it is believed to act as a modulator of various biological processes, including ion channels, receptors, and enzymes. It has been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmission.
Biochemische Und Physiologische Effekte
4-Isobutyl-2-methylpyrimidine has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Isobutyl-2-methylpyrimidine in lab experiments include its unique properties, high purity, and availability. However, its limitations include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many future directions for the use of 4-Isobutyl-2-methylpyrimidine in scientific research. These include the development of new pharmaceuticals and agrochemicals, the exploration of its potential as a ligand in coordination chemistry, and the investigation of its interactions with biological systems. Further studies are needed to fully understand its mechanism of action and to determine its potential applications in various fields.
Conclusion:
In conclusion, 4-Isobutyl-2-methylpyrimidine is a chemical compound that has potential applications in various fields. Its unique properties and potential applications make it a valuable tool in scientific research. However, further studies are needed to fully understand its mechanism of action and to determine its potential applications in various fields.
Synthesemethoden
The synthesis of 4-Isobutyl-2-methylpyrimidine involves the reaction of 2-methylpyrimidine with isobutyl bromide in the presence of a strong base such as potassium hydroxide. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
4-Isobutyl-2-methylpyrimidine has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in coordination chemistry and as a probe for biological systems.
Eigenschaften
CAS-Nummer |
188708-01-2 |
|---|---|
Produktname |
4-Isobutyl-2-methylpyrimidine |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-methyl-4-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C9H14N2/c1-7(2)6-9-4-5-10-8(3)11-9/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
YONXYGSIBALUAO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)CC(C)C |
Kanonische SMILES |
CC1=NC=CC(=N1)CC(C)C |
Synonyme |
Pyrimidine, 2-methyl-4-(2-methylpropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



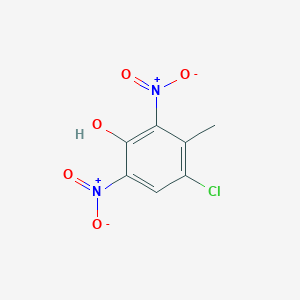
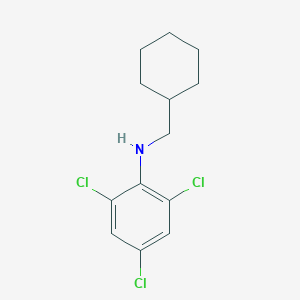
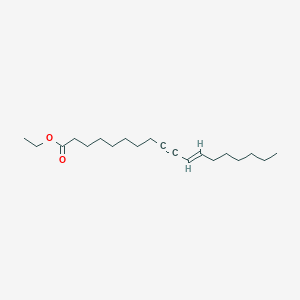
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
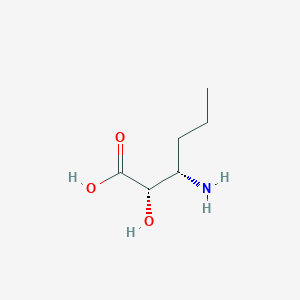
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
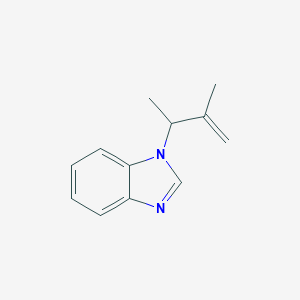
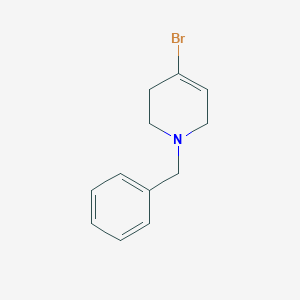
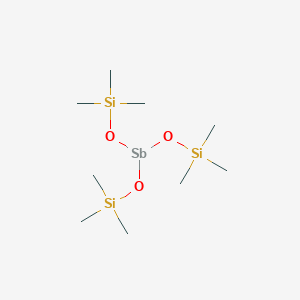
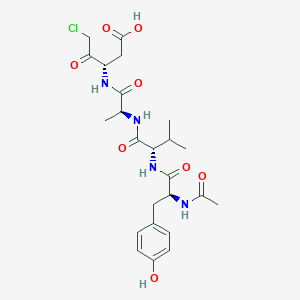
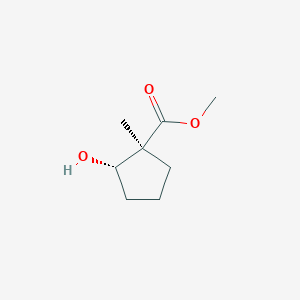
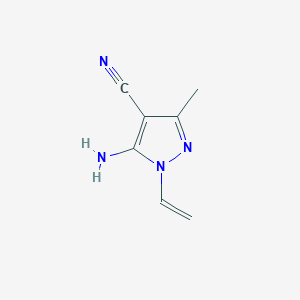

![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)